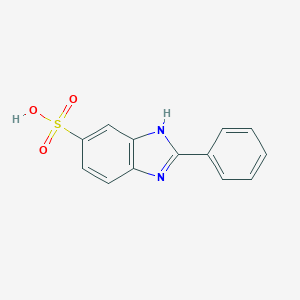
Tempocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tempocholine is a stable nitroxide radical compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stable free radical nature.
Applications De Recherche Scientifique
Tempocholine has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, including protein folding and conformational changes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the stabilization of polymers and as a catalyst in various chemical reactions.
Safety and Hazards
The compound is harmful if swallowed and causes serious eye damage . It may cause damage to organs through prolonged or repeated exposure . When handling the compound, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Do not breathe dust, fume, gas, mist, vapors, or spray .
Mécanisme D'action
Target of Action
Tempocholine, also known as 1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl-, is a complex compound with a unique mechanism of actionGiven its structural similarity to acetylcholine, it may interact with cholinergic receptors .
Mode of Action
It is described as a polar tracer , which suggests that it might be used to track or visualize certain biological processes or structures.
Biochemical Pathways
Compounds similar to this compound, such as acetylcholine, play a significant role in the cholinergic system, affecting various physiological functions .
Result of Action
As a polar tracer, this compound might be used to visualize or track certain biological processes or structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tempocholine typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. The oxidation can be carried out using various oxidizing agents such as sodium hypochlorite or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tempocholine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form oxoammonium salts.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The nitroxide radical can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, potassium permanganate.
Reduction: Sodium borohydride, ascorbic acid.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Oxoammonium salts.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted nitroxide radicals.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another stable nitroxide radical used in similar applications.
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
Uniqueness: Tempocholine is unique due to its specific structure, which imparts distinct properties such as enhanced stability and solubility in various solvents. This makes it particularly useful in applications requiring stable free radicals.
Propriétés
IUPAC Name |
2-hydroxyethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N2O2/c1-12(2)9-11(15(5,6)7-8-16)10-13(3,4)14(12)17/h11,16-17H,7-10H2,1-6H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJJJSRCJLCRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N2O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary application of Tempocholine in membrane research?
A1: this compound is primarily used as a spin label in electron spin resonance (ESR) spectroscopy to study the properties and dynamics of biological membranes [, , , ]. Its water-soluble nature makes it particularly useful for probing the hydrophilic regions of membranes.
Q2: How does this compound interact with lipid membranes?
A2: Being a charged, hydrophilic molecule, this compound partitions preferentially into the aqueous phase and interacts with the polar headgroup regions of lipid bilayers [, ]. It does not readily penetrate the hydrophobic core of the membrane, making it a valuable probe for studying membrane surface properties.
Q3: Can this compound be used to study membrane permeability?
A3: Yes, this compound's ability to be entrapped within liposomes and its sensitivity to changes in membrane integrity make it a useful tool for studying membrane permeability [, , , ]. The release of this compound from liposomes can be monitored via ESR, providing insights into factors influencing membrane leakage, such as lipid composition, presence of proteins, or external stimuli.
Q4: Can this compound be used to study membrane interactions with proteins?
A5: Yes, this compound has been used to study the interaction of membrane-associated proteins with lipid bilayers [, ]. For instance, the interaction of erythrocyte membrane protein band 4.1 with phosphatidylserine-containing liposomes was investigated by monitoring this compound release []. The study revealed that band 4.1 binding to the liposomes increased membrane permeability to this compound, suggesting a perturbation of the bilayer structure upon protein interaction.
Q5: What is the significance of using this compound in conjunction with hyposmotic stress in red blood cell studies?
A6: Researchers have employed this compound in combination with hyposmotic stress to investigate the effects of aging on red blood cells []. By subjecting erythrocytes to solutions of varying osmolarities in the presence of this compound, they observed differences in the amount of spin label entrapped within resealed ghosts. This technique provided insights into alterations in membrane properties and the ability of red blood cells to withstand osmotic changes during aging.
Q6: How have researchers employed this compound to study immune responses to membrane-associated antigens?
A7: this compound has proven valuable in spin membrane immunoassays designed to detect antibodies against membrane-bound antigens [, , ]. In these assays, target antigens are incorporated into liposomes containing this compound. Upon antibody binding and complement activation, the liposomes are lysed, leading to the release of the spin label. This release, detectable by ESR, serves as a measure of antibody presence and activity.
Q7: What insights into cholesterol's role in membranes have been gained using this compound?
A8: Studies utilizing this compound have shed light on the influence of cholesterol on oxygen transport in membranes [, ]. Researchers observed that cholesterol reduces oxygen transport in the headgroup region and near the membrane surface but has minimal effect on transport in the bilayer's center []. This suggests that cholesterol's condensing effect on membrane packing is more pronounced in the headgroup region, influencing the diffusion of small molecules like oxygen.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

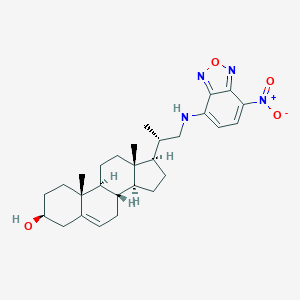
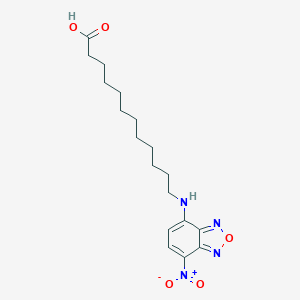
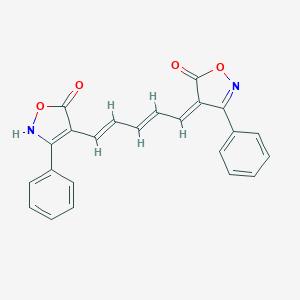
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)

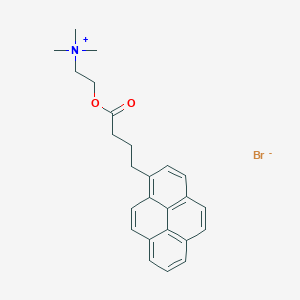
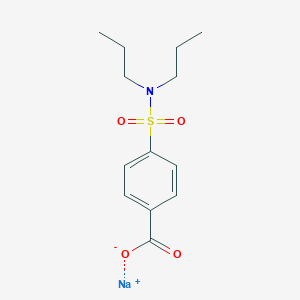
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
